molecular formula C10H9ClF3NO2 B13303034 2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide

2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B13303034
M. Wt: 267.63 g/mol
InChI Key: ZJLYSUYBGKIGBW-UHFFFAOYSA-N
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Description

2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide is an organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-(trifluoromethyl)aniline and chloroacetyl chloride.

    Acylation Reaction: The 4-methoxy-3-(trifluoromethyl)aniline undergoes an acylation reaction with chloroacetyl chloride in the presence of a base, such as pyridine or triethylamine, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane, at a controlled temperature ranging from 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in target organisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, in herbicidal applications, the compound may inhibit the activity of enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity and ultimately causing the death of the target organism. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-methoxyphenyl]acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide:

    2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide: Lacks the methoxy group, leading to variations in its chemical behavior and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications. Additionally, the combination of the chloro, methoxy, and trifluoromethyl groups provides a distinct chemical profile that can be leveraged in the design of new compounds with improved performance.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C10H9ClF3NO2/c1-17-8-3-2-6(15-9(16)5-11)4-7(8)10(12,13)14/h2-4H,5H2,1H3,(H,15,16)

InChI Key

ZJLYSUYBGKIGBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCl)C(F)(F)F

Origin of Product

United States

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